4-Fluorobenzaldehyde oxime

Übersicht

Beschreibung

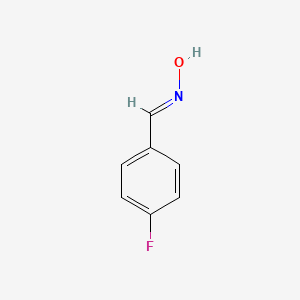

4-Fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H6FNO It is a derivative of benzaldehyde where the aldehyde group is substituted with an oxime group (-C=N-OH) and a fluorine atom is attached to the benzene ring at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Fluorobenzaldehyde oxime can be synthesized through the condensation reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium and is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluorobenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.

Reduction: The oxime can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like copper or palladium.

Major Products Formed:

Oxidation: Formation of 4-fluoronitrobenzene or 4-fluorobenzonitrile.

Reduction: Formation of 4-fluorobenzylamine.

Substitution: Formation of various substituted benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Applications

One of the most significant applications of 4-fluorobenzaldehyde oxime is in the field of radiopharmaceuticals, particularly for positron emission tomography (PET) imaging. The compound serves as a synthon for the preparation of radiolabeled peptides.

- Site-Specific Labeling : Research has shown that 4-fluorobenzaldehyde can be used to label peptides via oxime formation. For instance, aminooxy-functionalized peptides can react with 4-[F]fluorobenzaldehyde to yield high-yield oxime products. This method allows for specific labeling without the formation of undesired byproducts, such as imines .

- Case Study : In a study involving the direct site-specific radiolabeling of an Affibody protein with 4-[F]fluorobenzaldehyde, it was demonstrated that only one product was formed under optimized conditions, confirming the selectivity of the reaction . This specificity is crucial for developing accurate imaging agents for clinical applications.

Organic Synthesis

This compound is also utilized in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.

- Oxime Derivatives : The compound can undergo further transformations to yield difluoroalkylated oximes and other derivatives. For example, a study highlighted the synthesis of difluoroalkylated aldehyde-derived oximes using this compound as a starting material. The reactions were carried out under controlled conditions, yielding high purity products suitable for further applications .

- Synthesis Methodology : The general procedure involves mixing this compound with other reagents under specific conditions (e.g., blue light irradiation and nitrogen atmosphere), leading to various derivatives with potential applications in pharmaceuticals and agrochemicals .

Chemical Properties and Characteristics

Understanding the chemical properties of this compound is essential for its application in research and industry.

- Physical Properties : The compound exhibits distinct physical properties such as solubility in organic solvents and stability under standard laboratory conditions. Its fluorine substituent enhances its reactivity and selectivity in chemical reactions .

- Safety and Handling : As with many chemical reagents, appropriate safety measures should be taken when handling this compound due to its potential toxicity and reactivity.

Wirkmechanismus

The mechanism of action of 4-fluorobenzaldehyde oxime involves its ability to form stable complexes with metal ions and other molecules. The oxime group can act as a ligand, coordinating with metal centers to form chelates. This property is exploited in various catalytic and analytical applications. Additionally, the compound’s ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

4-Fluorobenzaldehyde: The parent compound without the oxime group.

4-Chlorobenzaldehyde oxime: A similar compound with a chlorine atom instead of fluorine.

Benzaldehyde oxime: The non-fluorinated analog.

Comparison: 4-Fluorobenzaldehyde oxime is unique due to the presence of both the fluorine atom and the oxime group. The fluorine atom enhances the compound’s stability and reactivity, making it more suitable for certain applications compared to its non-fluorinated analogs. The oxime group provides additional functionality, allowing for the formation of various derivatives through chemical modifications.

Biologische Aktivität

4-Fluorobenzaldehyde oxime (C7H6FNO) is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound contains an oxime functional group (C=N-OH), which can serve as an intermediate in various organic transformations. The introduction of a fluorine atom on the aromatic ring may enhance the biological activity of the compound, making it a candidate for synthesizing novel bioactive molecules.

Key Reactions:

- Oxidation: The oxime can be oxidized to form nitriles.

- Reduction: It can be reduced to amines using agents like sodium borohydride.

- Substitution: The fluorine atom can be replaced with other functional groups through nucleophilic aromatic substitution.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

In vitro assays have shown that this compound possesses cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific pathways involved.

Case Studies

-

Antimicrobial Activity Study

A recent study evaluated the antimicrobial effects of this compound against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -

Cytotoxicity Assay

In a cytotoxicity assay using human cancer cell lines, this compound showed significant cytotoxicity with an IC50 value indicating effective concentrations for therapeutic applications.Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation and survival. Further investigations are necessary to confirm these interactions and understand their implications in drug design.

Eigenschaften

CAS-Nummer |

459-23-4 |

|---|---|

Molekularformel |

C7H6FNO |

Molekulargewicht |

139.13 g/mol |

IUPAC-Name |

(NZ)-N-[(4-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5- |

InChI-Schlüssel |

FSKSLWXDUJVTHE-UITAMQMPSA-N |

SMILES |

C1=CC(=CC=C1C=NO)F |

Isomerische SMILES |

C1=CC(=CC=C1/C=N\O)F |

Kanonische SMILES |

C1=CC(=CC=C1C=NO)F |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.